2-(カルボキシメチルアミノ)ニコチン酸

概要

説明

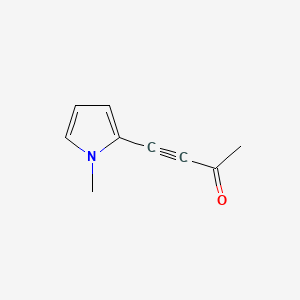

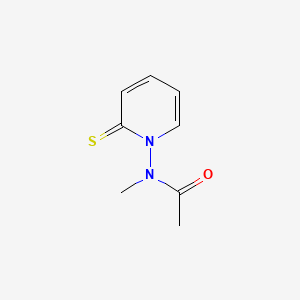

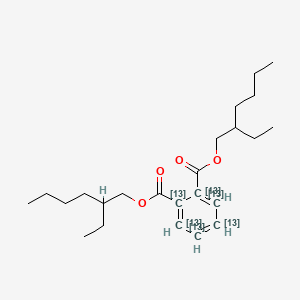

2-(Carboxymethylamino) Nicotinic Acid, also known as 2-[(Carboxymethyl)amino]-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

科学的研究の応用

2-(Carboxymethylamino) Nicotinic Acid has several scientific research applications, including:

Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Industry: It is used in the development of new materials and chemical processes.

作用機序

- Role : It regulates the formation and release of adipokines (signaling molecules secreted by adipose tissue) .

- Nicotinic acid influences the prostaglandin pathway . Langerhans cells secrete both PGD2-synthase and PGE2-synthase , while keratinocytes use only PGE2-synthase. Prostaglandins then activate specific receptors in blood vessels .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化学分析

Biochemical Properties

It is known that nicotinic acid, a related compound, acts as a precursor to nicotinamide adenine dinucleotide (NAD), a coenzyme involved in redox reactions .

Cellular Effects

Nicotinic acid, a related compound, has been shown to have a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Molecular Mechanism

Nicotinic acid, a related compound, acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .

Temporal Effects in Laboratory Settings

Nicotinic acid, a related compound, has been shown to have a broad spectrum of effects over time .

Dosage Effects in Animal Models

Nicotinic acid, a related compound, has been shown to be tolerable across a broad range of doses .

Metabolic Pathways

Nicotinic acid, a related compound, is known to be involved in the synthesis of NAD, a coenzyme involved in redox reactions .

Transport and Distribution

Nicotinic acid, a related compound, is known to be involved in various metabolic processes .

Subcellular Localization

Nicotinic acid, a related compound, is known to be involved in various metabolic processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethylamino) Nicotinic Acid can be achieved through various synthetic routes. One common method involves the reaction of nicotinic acid with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction typically occurs in a hydrothermal environment at temperatures ranging from 150°C to 180°C . The procedure is efficient and environmentally friendly, yielding moderate to excellent results.

Industrial Production Methods

Industrial production methods for 2-(Carboxymethylamino) Nicotinic Acid are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

化学反応の分析

Types of Reactions

2-(Carboxymethylamino) Nicotinic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly in the presence of aromatic amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is a typical reducing agent.

Substitution: Aromatic amine derivatives and potassium carbonate are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acids and their derivatives, depending on the specific reagents and conditions used .

類似化合物との比較

Similar Compounds

Nicotinic Acid:

2-(Arylamino) Nicotinic Acids: These compounds are synthesized through similar methods and have potential anti-inflammatory and antibacterial activities.

Uniqueness

2-(Carboxymethylamino) Nicotinic Acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and potential biological activities. Its carboxymethylamino group provides distinct reactivity compared to other nicotinic acid derivatives .

特性

IUPAC Name |

2-(carboxymethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-6(12)4-10-7-5(8(13)14)2-1-3-9-7/h1-3H,4H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRHBADBKMQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732454 | |

| Record name | 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057318-86-1 | |

| Record name | 2-[(Carboxymethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol](/img/structure/B590170.png)

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)